1-Cyano-3-propylcyclobutane-1-carboxylic acid
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Overview
Description
1-Cyano-3-propylcyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol . This compound is characterized by a cyclobutane ring substituted with a cyano group and a propyl group at the 1 and 3 positions, respectively, and a carboxylic acid group at the 1 position . It is used primarily in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyano-3-propylcyclobutane-1-carboxylic acid can be synthesized through various synthetic routes. The reaction conditions typically involve the use of strong bases and solvents like dimethyl sulfoxide or tetrahydrofuran .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-3-propylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of primary amines.
Substitution: Formation of amides or esters.
Scientific Research Applications
1-Cyano-3-propylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyano-3-propylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-Cyano-2-methylcyclobutane-1-carboxylic acid
- 1-Cyano-3-ethylcyclobutane-1-carboxylic acid
- 1-Cyano-3-butylcyclobutane-1-carboxylic acid
Comparison: 1-Cyano-3-propylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclobutane ring, which can influence its reactivity and interactions with biological targets. Compared to its analogs, it may exhibit different physical properties, such as solubility and melting point, as well as distinct biological activities .
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-cyano-3-propylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c1-2-3-7-4-9(5-7,6-10)8(11)12/h7H,2-5H2,1H3,(H,11,12) |
InChI Key |
UGWFCMUXBUJDEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(C1)(C#N)C(=O)O |
Origin of Product |
United States |
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